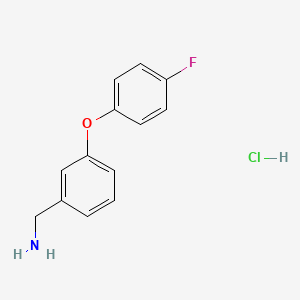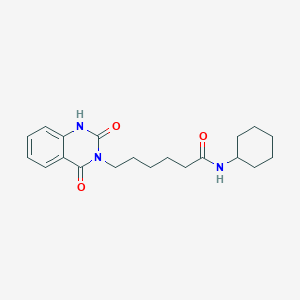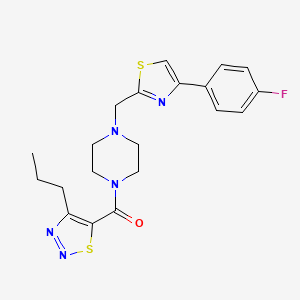
(3-(4-Fluorophenoxy)phenyl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(4-Fluorophenoxy)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C13H12FNO·HCl and a molecular weight of 253.7. It is primarily used in biochemical research, particularly in the field of proteomics .
準備方法
The synthesis of (3-(4-Fluorophenoxy)phenyl)methanamine hydrochloride typically involves the reaction of 4-fluorophenol with benzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound .
化学反応の分析
(3-(4-Fluorophenoxy)phenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
(3-(4-Fluorophenoxy)phenyl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biochemical assays and studies involving protein interactions and functions.
Medicine: It is used in the development of pharmaceutical compounds and in drug discovery research.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-(4-Fluorophenoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or proteins, thereby modulating their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
(3-(4-Fluorophenoxy)phenyl)methanamine hydrochloride can be compared with other similar compounds, such as:
- 3-(4-Chlorophenoxy)benzylamine hydrochloride
- 3-(4-Bromophenoxy)benzylamine hydrochloride
- 3-(4-Methylphenoxy)benzylamine hydrochloride
These compounds share similar structural features but differ in their substituents (e.g., fluorine, chlorine, bromine, methyl). The unique properties of this compound, such as its specific reactivity and interaction with molecular targets, make it distinct from these similar compounds .
特性
IUPAC Name |
[3-(4-fluorophenoxy)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO.ClH/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15;/h1-8H,9,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGPBFAWEGABEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B2874105.png)

![N-(2,4-dichlorophenyl)-2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}acetamide](/img/structure/B2874108.png)
![ethyl 2-((5-(3-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2874109.png)
![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetohydrazide](/img/structure/B2874112.png)

![2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol](/img/structure/B2874116.png)
![N-(3-chlorophenyl)-2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2874119.png)

![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2874121.png)
![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2874122.png)


